molecular formula C21H21N3O3S2 B2825671 4-(N,N-diallylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 476625-94-2

4-(N,N-diallylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide

Cat. No.: B2825671
CAS No.: 476625-94-2
M. Wt: 427.54
InChI Key: KOPDXAIHFUEPMP-UHFFFAOYSA-N
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Description

4-(N,N-diallylsulfamoyl)-N-(4-methylbenzo[d]thiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C21H21N3O3S2 and its molecular weight is 427.54. The purity is usually 95%.
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Scientific Research Applications

Anticancer Applications

A series of substituted benzamides have been designed and synthesized, starting from related compounds, and evaluated for their anticancer activity against various cancer cell lines. Most compounds exhibited moderate to excellent anticancer activity, highlighting the potential of this class of compounds in cancer treatment (Ravinaik et al., 2021). Another study focused on benzothiazole derivatives, emphasizing their synthesis and evaluation as potential antifungal agents, indirectly suggesting the chemical versatility and potential therapeutic applications of related benzamide compounds (Narayana et al., 2004).

Material Science Applications

Research in material science has explored the synthesis of well-defined aramides and block copolymers containing aramide with low polydispersity, demonstrating the utility of similar chemical structures in creating novel materials with specific properties (Yokozawa et al., 2002).

Photodynamic Therapy

The synthesis and characterization of new zinc phthalocyanine derivatives substituted with benzenesulfonamide groups indicate their significant potential in photodynamic therapy due to their good fluorescence properties and high singlet oxygen quantum yield (Pişkin et al., 2020).

Supramolecular Gelators

A series of N-(thiazol-2-yl)benzamide derivatives have been synthesized and investigated for their gelation behavior, revealing the critical role of methyl functionality and S⋯O interaction in their gelation/non-gelation behavior. This highlights the potential application of such compounds in designing new supramolecular materials (Yadav & Ballabh, 2020).

Properties

IUPAC Name

4-[bis(prop-2-enyl)sulfamoyl]-N-(4-methyl-1,3-benzothiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21N3O3S2/c1-4-13-24(14-5-2)29(26,27)17-11-9-16(10-12-17)20(25)23-21-22-19-15(3)7-6-8-18(19)28-21/h4-12H,1-2,13-14H2,3H3,(H,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOPDXAIHFUEPMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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